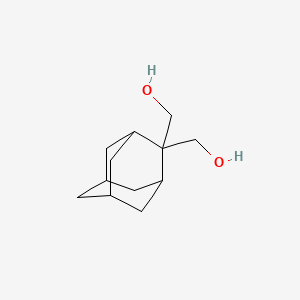

2,2-Adamantane dimethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H20O2 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

[2-(hydroxymethyl)-2-adamantyl]methanol |

InChI |

InChI=1S/C12H20O2/c13-6-12(7-14)10-2-8-1-9(4-10)5-11(12)3-8/h8-11,13-14H,1-7H2 |

InChI Key |

DLAXNKZSEACRIL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(CO)CO |

Origin of Product |

United States |

Synthetic Methodologies for Adamantane Dimethanols

General Strategies for Adamantane (B196018) Core Functionalization

The inert nature of the adamantane C-H bonds presents a significant hurdle for its functionalization. However, several strategies have been developed to overcome this, primarily centered around C-H bond activation and skeletal rearrangement reactions.

C-H Bond Activation Approaches in Adamantane Synthesis

Direct C-H bond activation is a powerful tool for introducing functionality onto the adamantane core, avoiding the need for pre-functionalized starting materials. These methods often rely on the generation of highly reactive intermediates, such as radicals or carbocations.

Recent advancements have focused on catalyst-controlled C-H functionalization. acs.orgchemrxiv.org For instance, the use of photoredox and hydrogen atom transfer (HAT) catalysis has enabled the direct alkylation of adamantane's strong tertiary C-H bonds with excellent chemoselectivity. acs.orgchemrxiv.org This approach demonstrates high functional group tolerance, making it applicable to complex molecules. acs.org Other methods involve metal-catalyzed insertions of carbenes into C-H bonds. For example, "sandwich" diimine-copper(I) catalysts have been shown to facilitate the reaction of alkanes like adamantane with various diazo compounds, leading to the formation of new carbon-carbon bonds. nih.gov

These C-H activation strategies can be categorized into several mechanisms, including oxidative addition, sigma-bond metathesis, electrophilic activation, and metalloradical activation. uni-giessen.de The choice of catalyst and reaction conditions can direct the functionalization to either the tertiary (bridgehead) or secondary (methylene) positions of the adamantane cage, although the tertiary positions are generally more reactive. researchgate.net

Ring Expansion Reactions for Adamantane Framework Construction

An alternative to direct functionalization is the construction of the adamantane skeleton through ring expansion or contraction reactions of related polycyclic precursors. dntb.gov.uanih.govresearchgate.netmdpi.com These methods can provide access to specific substitution patterns that are difficult to achieve through direct C-H functionalization.

For example, starting from the readily available adamantan-2-one, a Demjanov reaction can be used to expand the ring to a homoadamantanone. mdpi.com Subsequent oxidative cleavage can yield a dicarboxylic acid, which serves as a precursor for 1,2-disubstituted adamantanes. mdpi.com Similarly, intramolecular reactions involving reactive intermediates like acylnitrenes and oxocarbenes have been employed to achieve substitution at non-activated methylene (B1212753) groups, yielding 1,2-difunctionalized adamantanes. rsc.org These skeletal rearrangement strategies, which also include Wagner-Meerwein and Meinwald rearrangements, are driven by the release of strain in precursors like protoadamantane (B92536) and noradamantane to form the thermodynamically stable adamantane core. researchgate.netmdpi.com

Targeted Synthesis of Adamantane Dimethanol Isomers

The synthesis of specific adamantane dimethanol isomers requires carefully chosen synthetic routes. The most well-documented is the synthesis of 1,3-adamantane dimethanol, which leverages the higher reactivity of the bridgehead positions.

Synthesis of 1,3-Adamantane Dimethanol

The synthesis of 1,3-adamantane dimethanol typically proceeds through a two-step process involving the dicarboxylation of the adamantane core followed by the reduction of the resulting dicarboxylic acid or its ester derivatives. jlu.edu.cnresearchgate.net

The Koch-Haaf reaction is a robust method for the carboxylation of tertiary alcohols and alkenes using carbon monoxide in the presence of a strong acid. wikipedia.org This reaction can be adapted to introduce a second carboxyl group at the 3-position of 1-adamantanecarboxylic acid. jlu.edu.cnresearchgate.net The reaction proceeds by generating a tertiary carbocation at the bridgehead position, which then reacts with carbon monoxide.

The reaction is typically carried out using formic acid as the source of carbon monoxide in the presence of a strong acid like sulfuric acid. jlu.edu.cnresearchgate.netwikipedia.org The conditions for this reaction, such as temperature and the rate of formic acid addition, can be optimized to maximize the yield of 1,3-adamantane dicarboxylic acid. jlu.edu.cn Microflow systems have also been developed for the Koch-Haaf reaction of adamantanols, allowing for efficient and scalable synthesis. researchgate.netbeilstein-journals.org

Table 1: Optimized Conditions for Koch-Haaf Carbonylation of 1-Adamantanecarboxylic Acid

| Parameter | Optimal Value |

| Reaction Temperature | 0 °C |

| HCOOH Adding Rate | 0.23 mL/min |

Data sourced from a study on the synthesis of symmetrical disubstituted bridgehead adamantane derivatives. jlu.edu.cn

Once 1,3-adamantane dicarboxylic acid is obtained, it can be reduced to 1,3-adamantane dimethanol. jlu.edu.cnresearchgate.net This reduction can be achieved using various reducing agents. Common methods include the use of lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF). Alternatively, the dicarboxylic acid can be first converted to its corresponding diester, which is then reduced.

The efficiency of the reduction step is often dependent on the reaction time and the choice of reducing agent. For instance, studies have shown that the yield of 1,3-adamantane dimethanol from the reduction of 1,3-adamantane dicarboxylic acid can be optimized by adjusting the reaction time. jlu.edu.cn

A Note on the Synthesis of 2,2-Adamantane Dimethanol

While the synthesis of 1,3-adamantane dimethanol is well-established, the synthesis of this compound is not as prominently described in the scientific literature. However, a plausible synthetic route can be inferred by analogy to the synthesis of other disubstituted adamantanes. A potential precursor, adamantane-2,2-dicarboxylic acid, is a known compound. nih.gov The reduction of this diacid, similar to the reduction of its 1,3-isomer, would be expected to yield the target this compound. Further research would be required to optimize the conditions for such a reaction.

Conversion from Adamantane Alcohols

The synthesis of 1,2-disubstituted adamantane derivatives can be approached not just by functionalizing a pre-existing adamantane core, but by constructing the adamantane framework itself from bicyclic precursors. mdpi.com One established method involves the acid-catalyzed rearrangement of primary alcohols with a proto-adamantane structure. For instance, a primary alcohol can be refluxed in formic acid to induce a sigmatropic rearrangement, yielding a secondary alcohol with the adamantane skeleton. mdpi.com This secondary alcohol can then be oxidized to the corresponding ketone. mdpi.com

While this demonstrates a route to a C2-functionalized adamantane, further steps would be required to introduce the geminal dimethanol group characteristic of this compound. A theoretical pathway could involve the conversion of a 2-adamantanone (B1666556) derivative. This ketone could potentially undergo reactions to form a di-ester or a related intermediate at the C2 position, which could subsequently be reduced to the dimethanol. The synthesis of related structures, such as 1,3-adamantane dimethanol, has been achieved by the reduction of the corresponding 1,3-adamantane dicarboxylic acid. jlu.edu.cn This suggests that if a 2,2-adamantane dicarboxylic acid or its ester equivalent could be synthesized, its reduction would be a viable route to the target dimethanol.

Catalytic Hydrogenation Methods for Adamantane Dialdehydes

Catalytic hydrogenation is a fundamental and widely used method for the reduction of aldehydes to primary alcohols. This process is highly efficient and represents an atom-economical transformation, utilizing molecular hydrogen (H₂) as a clean reducing agent in the presence of a transition metal catalyst. mdpi.comorganicchemistrydata.org The reaction is broadly applicable and can be adapted for the synthesis of adamantane dimethanols from their corresponding dialdehydes.

The general mechanism involves the heterolytic cleavage of molecular hydrogen on the catalyst surface, generating active hydride species (M-H). mdpi.comorganicchemistrydata.org These hydrides then attack the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an alkoxide intermediate, which is subsequently protonated to yield the primary alcohol. mdpi.com

A variety of transition metals are effective catalysts, with palladium (Pd), platinum (Pt), rhodium (Rh), and nickel (Ni) being the most common. organicchemistrydata.org The choice of catalyst, solvent, temperature, and pressure can influence the reaction's efficiency and selectivity. For instance, chemoselective hydrogenation of aldehydes, even in the presence of other reducible functional groups, can be achieved under mild conditions using specialized catalysts like magnetic material-supported palladium. mdpi.com

Table 1: Overview of Catalytic Systems for Aldehyde Hydrogenation

| Catalyst System | Solvent | Temperature (°C) | Pressure (bar) | Key Findings |

| γ-Fe₂O₃@HAP-Pd | Water | 25 | 10 | High efficiency and selectivity for various aldehydes at room temperature. mdpi.com |

| Palladium on Carbon (Pd/C) | Various (e.g., Ethanol, Ethyl Acetate) | Ambient to Moderate | 1 - 50 | Widely used, highly effective for reducing double bonds and carbonyls. organicchemistrydata.org |

| Platinum(IV) oxide (PtO₂) | Various | Ambient | 1 - 4 | Known as Adams' catalyst, effective for a broad range of functional groups. |

| Raney Nickel (Ra-Ni) | Ethanol | Moderate to High | High | A cost-effective catalyst, often requiring higher temperatures and pressures. |

This table presents generalized conditions for aldehyde hydrogenation and is not specific to adamantane dialdehydes but illustrates common methodologies.

Green Chemistry Approaches in Adamantane Dimethanol Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of adamantane dimethanol synthesis, these principles can be applied to various stages. A key green approach is the use of environmentally benign solvents, with water being an ideal choice. The catalytic hydrogenation of aldehydes has been successfully demonstrated in aqueous solutions, which minimizes the reliance on volatile organic compounds (VOCs). mdpi.com

Another green strategy involves conducting reactions under solvent-free conditions. For example, the multi-component Biginelli reaction for synthesizing adamantane-containing derivatives has been achieved in the absence of a solvent, catalyzed by a small amount of trifluoroacetic acid, leading to high yields and shorter reaction times. nih.gov This approach significantly reduces waste.

Multi-directional Synthesis Strategies for Adamantane Polyols

Multi-directional synthesis is a powerful strategy that allows for the simultaneous formation of multiple functional groups on a core scaffold, leading to highly symmetric molecules. arkat-usa.org This approach can significantly improve synthetic efficiency by reducing the number of operational steps compared to traditional linear syntheses. arkat-usa.orgrsc.org

In the context of adamantane chemistry, four-directional transformations of adamantane derivatives bearing identical substituents at the tertiary bridgehead positions (C1, C3, C5, and C7) are well-established. arkat-usa.org For example, 1,3,5,7-adamantanetetramethanol can be used as a starting tetraol for multi-directional reactions, such as a (Z)-selective Horner-Emmons reaction to produce a tetra-alkene, which can be subsequently reduced to a more complex tetraol. arkat-usa.org

However, these multi-directional strategies are not without challenges. The synthesis of highly functionalized adamantanes can be hampered by the low solubility of intermediates. arkat-usa.orgarkat-usa.org For instance, the tetra-(Z)-allylic alcohol derived from 1,3,5,7-adamantanetetramethanol exhibits very low solubility, which complicates subsequent tetra-cyclopropanation reactions. arkat-usa.org To overcome such issues, a desymmetrization approach, such as mono-protection of a tetraol, can be employed, allowing for a three-directional strategy instead. arkat-usa.org These strategies underscore the potential for creating complex adamantane polyols through efficient, albeit sometimes challenging, synthetic routes.

Chemical Transformations and Functionalization of Adamantane Dimethanols

Derivatization of Hydroxyl Groups in Adamantane (B196018) Dimethanols

The two primary alcohol functionalities in adamantane dimethanols are key handles for a variety of chemical modifications. These transformations allow for the introduction of new functional groups, extending the molecular complexity and tuning the physicochemical properties of the adamantane scaffold.

Halogenation Reactions (e.g., Bromination, Chlorination)

The conversion of the hydroxyl groups in adamantane dimethanols to halogens is a fundamental transformation that provides versatile intermediates for further synthetic manipulations, such as nucleophilic substitution or cross-coupling reactions. While specific studies on 2,2-adamantane dimethanol are not extensively documented, the reactivity of analogous isomers like 1,3-adamantane dimethanol provides well-established protocols.

For instance, 1,3-adamantane dimethanol can be effectively converted to 1,3-bis(bromomethyl)adamantane through treatment with a hydrogen bromide-zinc bromide (HBr-ZnBr₂) system. jlu.edu.cn Similarly, chlorination to yield 1,3-bis(chloromethyl)adamantane can be accomplished using the Apple-Lee reaction conditions. jlu.edu.cn These methods are generally applicable to primary alcohols and are expected to be effective for the 2,2-isomer.

Table 1: Halogenation Reactions of Adamantane Dimethanol

| Starting Material | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| 1,3-Adamantane dimethanol | Bromination | HBr-ZnBr₂ | 1,3-Bis(bromomethyl)adamantane | jlu.edu.cn |

| 1,3-Adamantane dimethanol | Chlorination | Apple-Lee Reaction (e.g., CCl₄, PPh₃) | 1,3-Bis(chloromethyl)adamantane | jlu.edu.cn |

Esterification and Etherification Reactions

The hydroxyl groups of adamantane dimethanols readily undergo esterification and etherification, allowing for the incorporation of a wide array of functionalities.

Esterification: The formation of esters can be achieved through various standard methods. One mild and effective method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This reaction is suitable for sterically hindered alcohols and proceeds under neutral conditions, which is advantageous for the adamantane framework. organic-chemistry.org The reaction involves the activation of a carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to yield the desired ester. organic-chemistry.org

Etherification: The synthesis of ethers from adamantane dimethanols can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The rigid adamantane structure can influence the reaction rates, but the primary nature of the hydroxyl groups in this compound facilitates this reaction. Research on related adamantane derivatives has demonstrated the successful synthesis of ethers using this approach. researchgate.net

Formation of Organosilane Derivatives

The reaction of adamantane dimethanols with organohalosilanes provides a direct route to silyl (B83357) ether derivatives. These derivatives are important in materials science, particularly for creating polymers and photoresists with high thermal stability and specific optical properties. A Japanese patent describes the synthesis of such compounds by reacting 1,3-adamantane dimethanol with various chlorosilanes in the presence of an organic base like triethylamine (B128534) or pyridine. google.com The reaction proceeds by nucleophilic attack of the hydroxyl groups on the silicon atom, displacing the chloride. google.com This methodology is general for adamantane dimethanols and can be applied to the 2,2-isomer. google.com

Table 2: Synthesis of Organosilane Derivatives from Adamantane Dimethanol

| Adamantane Dimethanol Isomer | Silane Reagent | Base | Product | Reference |

|---|---|---|---|---|

| 1,3-Adamantane dimethanol | Dimethylvinylchlorosilane | Triethylamine | 1,3-Bis(dimethylvinylsilyloxymethyl)adamantane | google.com |

| 1,3-Adamantane dimethanol | Methylphenylvinylchlorosilane | Triethylamine | 1,3-Bis(methylphenylvinylsilyloxymethyl)adamantane | google.com |

| 1,3-Adamantane dimethanol | Trivinylchlorosilane | Pyridine | 1,3-Bis(divinylsilyloxymethyl)adamantane | google.com |

C-H Functionalization of the Adamantane Core in Dimethanols

Direct functionalization of the strong C-H bonds of the adamantane cage is a powerful strategy for synthesizing complex derivatives without the need for pre-functionalized starting materials. rsc.orgnih.gov The adamantane framework contains two types of C-H bonds: tertiary at the bridgehead positions and secondary at the methylene (B1212753) bridges. nih.gov

Direct Radical Functionalization Methods

Radical-mediated reactions are highly effective for functionalizing the adamantane core due to the stability of the corresponding adamantyl radical intermediates. rsc.orgnih.gov These methods can directly convert C-H bonds into C-C bonds, introducing diverse functional groups. rsc.orgresearchgate.net

One of the earliest examples is the radical chlorocarbonylation of adamantane using oxalyl chloride and a peroxide initiator, which leads to the formation of an acyl chloride derivative. nih.gov More recent advances utilize photocatalysis. For example, decatungstate photocatalysis can be used for a three-component synthesis of adamantyl ketones. nih.gov In this process, the excited photocatalyst abstracts a hydrogen atom from a bridgehead position of adamantane to generate an adamantyl radical. nih.gov This radical can then participate in subsequent reactions, such as carbonylation followed by addition to an acceptor molecule. nih.gov These methods are broadly applicable to adamantane derivatives, though the presence of the dimethanol group in the 2,2-position might influence site selectivity. rsc.org

Catalyst-Controlled C-H Alkylation and Carbonylation

Significant progress has been made in developing catalyst-controlled methods that offer high selectivity for specific C-H bonds, even in complex molecules. amazonaws.comchemrxiv.orgchemrxiv.org

C-H Alkylation: A prominent strategy involves the combination of photoredox catalysis with hydrogen-atom transfer (HAT) catalysis. amazonaws.comchemrxiv.orgchemrxiv.orgresearchgate.net This dual catalytic system can achieve excellent chemoselectivity for the strong tertiary C-H bonds at the bridgehead positions of adamantane. chemrxiv.org The selectivity is controlled by the HAT catalyst, which can preferentially abstract a hydrogen from the adamantane core over other, weaker C-H bonds that might be present in the molecule. chemrxiv.orgresearchgate.net This approach demonstrates high functional group tolerance, making it suitable for late-stage functionalization of complex adamantane derivatives. amazonaws.comchemrxiv.org

Table 3: Catalyst-Controlled C-H Alkylation of Adamantane Derivatives

| Adamantane Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromoadamantane | Phenyl vinyl sulfone | Ir-1 (photocatalyst) + Q-1 (HAT catalyst) | 1-Bromo-3-alkylated adamantane | 72% | researchgate.net |

| 1-Adamantanol | Phenyl vinyl sulfone | Ir-1 (photocatalyst) + Q-1 (HAT catalyst) | 1-Hydroxy-3-alkylated adamantane | 64% | chemrxiv.org |

| N-Boc-amantadine | Phenyl vinyl sulfone | Ir-2 (photocatalyst) + Q-3 (HAT catalyst) | N-Boc-3-alkylated amantadine (B194251) | 63% | chemrxiv.org |

C-H Carbonylation: Catalyst-controlled carbonylation reactions provide a route to introduce carbonyl groups directly onto the adamantane skeleton. While radical carbonylations have been known for some time, modern catalytic methods offer improved control and efficiency. nih.gov For example, tandem processes involving photocatalytic generation of an adamantyl radical followed by carbonylation with carbon monoxide can lead to acyl radicals, which can be trapped to form ketones, esters, or amides. nih.gov These catalyst-controlled approaches represent a frontier in the selective functionalization of saturated hydrocarbons like adamantane. thieme-connect.de

Oxidative Functionalization Reactions

There is a lack of specific published research on the oxidative functionalization reactions of this compound. While the oxidation of the adamantane cage and its derivatives is a broad field of study, with reactions often targeting the tertiary bridgehead positions, specific studies employing this compound as the starting material are not documented. Research on related compounds, such as 1,3-adamantanedimethanol (B95918), has explored its conversion to other functional groups, but similar transformations for the 2,2-isomer have not been detailed.

Preparation of Advanced Precursors from Adamantane Dimethanols

Similarly, the preparation of advanced precursors using this compound as the foundational molecule is not described in the available literature. The synthesis of specialized monomers and precursors for polymers, such as polyesters, polycarbonates, and polyacrylates, has been reported extensively for 1,3-adamantanedimethanol due to the specific geometry and reactivity conferred by the 1,3-substitution pattern. However, analogous research detailing the conversion of this compound into advanced precursors for materials science or other applications could not be located.

Advanced Materials Science Applications of Adamantane Dimethanols and Their Derivatives

Polymer and Copolymer Synthesis

The rigid, thermally stable, and bulky tricyclic structure of adamantane (B196018) has made its derivatives, including 2,2-adamantane dimethanol, valuable building blocks in polymer chemistry. The incorporation of the adamantane moiety into polymer structures leads to significant improvements in material properties, paving the way for the development of high-performance materials for advanced applications. usm.edupolympart.ir

Incorporation of Adamantane Dimethanol Units into Polymer Backbones

Adamantane dimethanol units are primarily incorporated into polymer backbones through step-growth polymerization, particularly polycondensation reactions. As a diol, this compound can react with difunctional monomers like dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyesters. Similarly, it can react with diisocyanates to produce polyurethanes or with phosgene (B1210022) derivatives to yield polycarbonates.

The synthesis process often involves reacting the adamantane dimethanol with other monomers in a solvent under specific temperature and catalyst conditions. For instance, the synthesis of bifacial π-conjugated polymers has utilized 1,3-adamantane dimethanol as a starting material, which is converted into a diethynyl adamantanocyclophane monomer for subsequent polymerization. rsc.orgscispace.comrsc.org While the specific isomer is 1,3-adamantane dimethanol, the general principle of using the dimethanol functionality to build larger, polymerizable structures is directly applicable. The goal of these syntheses is to embed the rigid adamantane cage directly into the main chain of the polymer, transforming the polymer's fundamental characteristics. chemrxiv.org

Development of High-Performance Polymers with Adamantane Moieties

The integration of the adamantane cage into a polymer backbone results in materials with superior performance characteristics compared to their conventional linear analogues. usm.eduacs.org These enhancements are directly attributable to the bulkiness and rigidity of the adamantane structure, which restricts polymer chain mobility and rotation. usm.edu

Research on various adamantane-containing polymers consistently demonstrates this effect. For example, semi-alicyclic polyimides derived from adamantane-containing diamines exhibit remarkably high glass transition temperatures, ranging from 285°C to 440°C. rsc.org Copolymers incorporating bulky adamantane side groups have also shown high T_g_ values, up to 216°C, and thermal decomposition temperatures (T_ds_) exceeding 300°C. researchgate.net These polymers maintain their structural integrity at elevated temperatures, making them suitable for demanding applications. rsc.orgresearchgate.net

| Polymer Type | Adamantane Monomer Used | Glass Transition Temperature (T_g_) | Decomposition Temperature (T_d_) | Reference |

|---|---|---|---|---|

| Cyclic Olefin Copolymer (COC) | 5-norboenene-2,3-dicarboxylicacid-adamantan-1-yl ester (NBDAE) | Up to 216°C | >300°C | researchgate.net |

| Semi-alicyclic Polyimide | 1,3-bis(4-aminophenyl) adamantane (ADMDA) | 285 - 440°C | Not Specified | rsc.org |

| Semi-alicyclic Polyimide | 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane (DMADMDA) | Higher than ADMDA-derived polymers | Not Specified | rsc.org |

The mechanical properties of polymers, such as tensile strength and modulus, are also significantly influenced by the inclusion of adamantane dimethanol-derived units. uobabylon.edu.iq The rigid adamantane structure can enhance the stiffness and strength of the material. usm.edu However, the effect can be complex, sometimes leading to increased brittleness due to the restriction of chain movement which is necessary for plastic deformation. uobabylon.edu.iq

In a study on cyclic olefin copolymers (COCs), the incorporation of a bulky norbornene derivative with an adamantane side group led to improved mechanical properties compared to the commercial polymer Zeonex® 330R, which is known to be brittle. researchgate.net The adamantane-containing COCs exhibited a higher stress at break, indicating enhanced strength. researchgate.net Conversely, in some polyimide systems, the introduction of bulky methyl groups alongside the adamantane moiety resulted in inferior tensile properties, suggesting that while rigidity is increased, other factors like intermolecular interactions also play a crucial role. rsc.org This demonstrates that the adamantane unit is a powerful tool for modulating mechanical properties, allowing for the fine-tuning of materials for specific structural applications.

Adamantane-based Cross-linkers in Polymer Networks

Adamantane dimethanol and its derivatives are effective as cross-linking agents to create three-dimensional polymer networks. ooc.co.jp Cross-linking involves forming covalent bonds between adjacent polymer chains, which transforms thermoplastic materials into thermosets. specialchem.com This network structure significantly enhances thermal stability, chemical resistance, and mechanical strength. ooc.co.jpspecialchem.com

A novel cross-linker based on an adamantane structure has been developed to provide low water absorption and a low dielectric constant, properties desirable in electronic materials applications. ooc.co.jp In other research, adamantane units have been used to control the crosslinking density in polymer membranes for gas separation. nih.gov By adjusting the amount of the bulky adamantane cross-linker, researchers could tune the diffusion and solubility of gases in the membrane. nih.gov Furthermore, the concept of supramolecular cross-linking has been demonstrated using adamantane and cyclodextrin (B1172386) pairs, where the host-guest interaction between these two molecules creates reversible, non-covalent cross-links within a polyacrylic acid polymer network. unlp.edu.ar

Application in Photoreceptive and Luminescent Materials

Polymers containing adamantane dimethanol derivatives are finding use in advanced optical applications, including photoreceptive and luminescent materials. The inherent properties of the adamantane cage contribute significantly to this utility. Adamantane itself exhibits intrinsic photoluminescence in the ultraviolet spectrum, a property ascribed to the recombination of self-trapped excitons. aps.org This suggests that polymers with a high concentration of adamantane units could be developed as UV-emitting materials.

In the field of photoreceptive materials, adamantane-containing polymers are used as matrix resins for photoresists in deep-UV lithography (DUVL). rsc.org The adamantane groups provide excellent thermal stability and etch resistance, which are critical for the lithographic process. rsc.org Acrylate copolymers designed for DUVL have also been successfully used as thermal resists for nanoimprint lithography (NIL), demonstrating their versatility. rsc.org The excellent optical transparency of adamantane-based polyimides, with over 80% transmittance at 400 nm, combined with their high thermal stability, makes them promising candidates for a wide range of optical and optoelectronic device applications. rsc.org

Design of Polymer Additives and Lubricants

The inherent stability of the adamantane core is leveraged in the formulation of high-performance polymer additives and lubricants. wikipedia.org The diamond-like structure of adamantane is not only rigid but also lacks spatial strain, which contributes to the increased thermal stability and oxidation resistance of substances containing this fragment. timeshighereducation.com

Ester derivatives of adamantane alcohols, such as those that could be formed from this compound, are particularly promising as components for thermally stable lubricating oils designed to operate at temperatures of 200°C and higher. researchgate.net These adamantane-containing esters have been shown to be significantly superior to many currently used oils for heat-stressed engines, demonstrating long-term performance at temperatures exceeding 240°C. timeshighereducation.com The bulky, cage-like structure of the adamantane group enhances the viscosity-temperature characteristics and thermo-oxidative stability of the base oil. timeshighereducation.comresearchgate.net

In the realm of polymer additives, adamantane derivatives contribute to creating materials with improved performance characteristics. researchgate.netresearchgate.net For instance, bifunctional adamantane-substituted monomers can be used to form crosslinked polymer networks. One study demonstrated that copolymerizing an adamantane-containing monomer, bis-VCP-adamantyl, with tricyclodecane dimethanol dimethylacrylate reduced volumetric shrinkage during polymerization from 8.5% to 3.6%. mdpi.com This anti-shrinkage property is critical for applications requiring high precision and material integrity. mdpi.com

Table 1: Properties Conferred by Adamantane Derivatives in Lubricants

| Property | Description | Source(s) |

|---|---|---|

| High Thermal Stability | The rigid, strain-free adamantane cage resists degradation at elevated temperatures. | timeshighereducation.comresearchgate.net |

| Oxidation Resistance | The C-H bonds on the adamantane skeleton are less susceptible to oxidative cleavage. | timeshighereducation.comresearchgate.net |

| Improved Viscosity | The bulky nature of the adamantane group can be used to tune the viscosity of lubricating oils for specific applications. | researchgate.net |

| Enhanced Antifriction | Adamantane-containing esters have been found to substantially improve the antifriction properties of base oils. | researchgate.net |

Supramolecular Materials and Frameworks

As a rigid and pre-organized building unit (tecton), adamantane and its derivatives, including di-functionalized variants like this compound, are extensively used to construct highly ordered supramolecular materials. researchgate.netmdpi.com The tetrahedral geometry and conformational stability of the adamantane core allow for precise, angstrom-level control over the resulting architectures, such as Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and hydrogen-bonded networks. researchgate.netmdpi.com

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.netresearchgate.net Adamantane derivatives are highly valued as building blocks for 3D COFs because their rigid, tetrahedral, sp³-hybridized structure provides a non-planar geometry that is essential for creating three-dimensional networks. rsc.org The use of adamantane units can help construct COFs with exceptionally high surface areas (over 3400 m²/g) and large mesopores, which is challenging to achieve with planar building blocks that tend to form interpenetrated structures. nih.gov

The synthesis of COFs often relies on reversible reactions, such as the formation of boronic esters from diols and boronic acids. researchgate.netrsc.org Adamantane diols are suitable precursors for this process. While many examples use tetrasubstituted adamantanes to create highly symmetric 3D frameworks, di-substituted derivatives can also be employed as linkers. researchgate.netrsc.org The defined geometry of linkers like this compound allows for the pre-design of framework topologies and pore systems. rsc.org

Metal-Organic Frameworks (MOFs) are coordination polymers consisting of metal ions or clusters linked by organic ligands. mdpi.com The adamantane scaffold is an excellent component for MOF ligands due to its rigidity and well-defined tetrahedral geometry, which can direct the formation of highly ordered 3D architectures. researchgate.netacs.org Adamantane-based ligands offer unique node geometry and can introduce hydrophobicity into the framework. researchgate.netmdpi.com

While tetracarboxylate adamantane derivatives are common in creating 3D MOFs, dicarboxylate adamantane ligands, such as 1,3-adamantanedicarboxylic acid and 1,3-adamantanediacetic acid, have been used to synthesize 1D and 2D MOFs. researchgate.netresearchgate.net These frameworks can exhibit wave-like or looped-chain structures depending on the specific ligand and metal ion used. researchgate.net The use of adamantane-based linkers can result in interesting framework properties, including the formation of very large adamantane-shaped cages and highly interpenetrated diamondoid-type networks. nih.gov

Table 2: Examples of Adamantane-Based Ligands in MOF Construction

| Ligand | Metal Ion(s) | Resulting Framework Dimensionality | Source(s) |

|---|---|---|---|

| 1,3,5,7-Adamantanetetracarboxylic acid | Copper(II) | 3D | researchgate.netacs.org |

| 1,3,5,7-Tetrakis(4-cyanophenyl)adamantane | Silver(I) | Not specified | researchgate.net |

| 1,3-Adamantanedicarboxylic acid | Zinc(II) | 2D | researchgate.net |

| 1,3-Adamantanediacetic acid | Zinc(II) | 2D | researchgate.net |

The hydroxyl groups of adamantane diols, such as in this compound, are capable of forming extensive and robust hydrogen-bonded networks. scite.ai The rigid adamantane scaffold pre-organizes these functional groups, facilitating the formation of ordered supramolecular structures. Studies on adamantane-1,2-diol have shown that its hydroxyl groups participate in both intramolecular and intermolecular hydrogen bonding. scite.ai Similarly, research on 2-adamantanol (B149831) revealed the formation of stable hydrogen-bonded dimers in the gas phase. nih.govnih.gov

More complex structures can also be formed. For example, 1-adamantane-methanol can create a 3D hydrogen-bond network where molecules are connected in a hexagonal arrangement. core.ac.uk An adamantane-based bisphenol has been shown to assemble into diverse structures, including 2D layers and a 3D doubly interpenetrated network, through hydrogen bonds with water molecules that form clathrate-like clusters within the framework's channels and cavities. rsc.org This demonstrates the capacity of adamantane diols to act as scaffolds for intricate, hydrogen-bonded crystalline solids. rsc.org

Supramolecular Chemistry and Host Guest Interactions Involving Adamantane Dimethanols

Non-Covalent Interactions in Adamantane-Containing Systems

Non-covalent interactions are the fundamental driving forces behind the assembly of adamantane-containing systems. nih.gov These weak interactions, including hydrogen bonding and C-H···π interactions, dictate the structure and stability of the resulting supramolecular architectures. nih.govias.ac.in While covalent bonds define the structure of the individual molecules, it is the interplay of these weaker forces that governs how molecules recognize and organize with respect to one another. sigmaaldrich.com In the solid state, adamantane (B196018) molecules interact through weak van der Waals forces. wikipedia.org

Hydrogen bonding is a critical interaction in adamantane systems functionalized with hydroxyl groups, such as adamantane dimethanols. These interactions can occur between molecules (intermolecular) or within the same molecule (intramolecular). nih.gov In a protic solution, an intramolecular hydrogen bond may be disrupted in favor of forming two intermolecular hydrogen bonds with the solvent. nih.gov

In studies of related adamantane alcohols, such as 1-adamantane-methanol, strong intermolecular hydrogen bonds are observed, forming a 3D network. core.ac.uk The O···O distances of these hydrogen bonds are between 2.628 Å and 2.644 Å, with O-H···O angles ranging from 154° to 158°, indicative of strong interactions. core.ac.uk Upon cooling, a phase transition occurs, leading to even shorter and stronger hydrogen bonds, with O···O distances of 2.587 Å and 2.604 Å. core.ac.uk

Similarly, research on the dimer of 2-adamantanol (B149831) identified two distinct isomers stabilized by O-H···O hydrogen bonds. nih.gov The competition between forming intramolecular versus intermolecular hydrogen bonds is a key factor in determining the final conformation and assembly of such molecules in different environments. nih.gov

| Compound | Phase/Isomer | O···O Distance (Å) | O-H···O Angle (°) |

|---|---|---|---|

| 1-Adamantane-methanol core.ac.uk | Phase I (275 K) | 2.628 - 2.644 | 154 - 158 |

| Phase II (90 K) | 2.587 - 2.604 | 171 - 172 |

The C-H···π interaction is another significant non-covalent force in adamantane-containing systems, occurring between the C-H bonds of the adamantane cage and an electron-rich π-system, such as a benzene (B151609) ring. ias.ac.inresearchgate.net This type of interaction is crucial for the formation of complexes between adamantane and aromatic molecules. ias.ac.inresearchgate.net Both the methylene (B1212753) (-CH₂) and methine (-CH) groups of the adamantane cage can interact with a π cloud, with the complex involving the methylene group being stronger. ias.ac.inresearchgate.net

The stability of these complexes is primarily due to dispersive forces. ias.ac.inresearchgate.net The diamondoid structure of adamantane allows it to interact with up to four benzene molecules simultaneously. ias.ac.inresearchgate.net The strength of the interaction increases with the number of interacting benzene molecules. researchgate.net Theoretical calculations have quantified the interaction energies (IEs) for adamantane-benzene complexes.

| Complex | Interaction Type | Interaction Energy (kcal/mol) |

|---|---|---|

| AB-1 | Methylene C-H···π | -3.86 |

| AB-2 | Methine C-H···π | -3.16 |

| AB-3 | Methylene C-H···π | -3.41 |

| AB-4 | Methine C-H···π | -2.74 |

Molecular Recognition and Host-Guest Chemistry

The ability of adamantane derivatives to participate in molecular recognition is a cornerstone of their application in supramolecular chemistry. mdpi.commdpi.com The rigid and well-defined shape of the adamantane cage makes it an ideal "guest" molecule for various molecular "hosts". rsc.orgresearchgate.net This host-guest behavior is a powerful tool for creating complex, functional systems in both chemical and biological contexts. rsc.orgresearchgate.net

Adamantane and its derivatives are well-known for forming stable inclusion complexes with cyclodextrins (CDs), particularly β-cyclodextrin. nih.govnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for nonpolar guest molecules in aqueous solutions. nih.govmdpi.com

The adamantyl group, with a diameter of about 7 Å, perfectly fits into the cavity of β-cyclodextrin, leading to a strong and specific binding interaction. mdpi.comnih.gov This size and shape complementarity is a primary reason for the stability of these host-guest complexes. mdpi.comresearchgate.net These interactions typically result in the formation of 1:1 inclusion complexes. nih.govnih.gov The formation of these complexes can alter the physicochemical properties of the adamantane guest, such as increasing its solubility in water. rsc.org

Studies on various adamantane derivatives, including those with hydroxyl and carboxylic acid functionalities, show that the geometry and identity of the substituent groups can influence the final structure and stoichiometry of the inclusion complexes with β-cyclodextrin. mdpi.comnih.gov For example, while many derivatives form 1:1 complexes, other ratios like 2:2, 3:2, and 1:2 have also been observed in the crystalline state, where two β-CD molecules can form a larger cavity. mdpi.comnih.gov

The stability of host-guest complexes involving adamantane is quantified by their association constants (Kₐ) and binding free energies (ΔG). The interaction between adamantane derivatives and β-cyclodextrin is characterized by high association constants, typically in the range of 10³ to 10⁵ M⁻¹. rsc.orgmdpi.comnih.gov This strong association underscores the high affinity between the adamantane guest and the cyclodextrin (B1172386) host. nih.gov

Even higher affinities have been observed with other hosts, such as cucurbit[n]urils (CB[n]). For instance, adamantane derivatives exhibit extremely high binding affinities for cucurbit researchgate.neturil (CB researchgate.net). nih.govacs.org The binding of a neutral adamantane derivative to CB researchgate.net has a strong binding free energy of -14.1 kcal/mol. nih.govacs.org Adding cationic substituents to the adamantane guest, which can interact with the electronegative portals of the CB researchgate.net host, can increase the binding free energy to as high as -21.5 kcal/mol. nih.govacs.org This corresponds to an exceptionally high association constant of 5 x 10¹⁵ M⁻¹. nih.govacs.org

| Host | Guest | Parameter | Value |

|---|---|---|---|

| β-Cyclodextrin | Adamantane Derivatives | Association Constant (Kₐ) | 10³ - 10⁵ M⁻¹ rsc.orgmdpi.comnih.gov |

| Cucurbit researchgate.neturil | Neutral Adamantane Derivative (A1) | Binding Free Energy (ΔG) | -14.1 kcal/mol nih.govacs.org |

| Dicationic Adamantane Derivative (A4) | Binding Free Energy (ΔG) | -21.5 kcal/mol nih.govacs.org |

Self-Assembly and Self-Organization of Adamantane Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. sigmaaldrich.com Adamantane derivatives are effective building blocks for self-assembling systems due to their rigid structure and their capacity for strong and specific interactions. mdpi.com The process is governed by intermolecular forces like hydrogen bonding and van der Waals forces, which guide the molecules into a stable, low-energy arrangement. sigmaaldrich.com

The adamantane moiety can be used as a core or an anchor in the design of molecules that self-assemble into larger, functional architectures. mdpi.com For example, a tetrapodal adamantane molecule featuring carbazole (B46965) branches has been shown to self-assemble into hollow spherical aggregates in organic solvents. figshare.com The size of these spheres is dependent on the solvent, and they can encapsulate guest molecules. figshare.com At higher concentrations, these spheres can fuse to form more complex structures like necklace-shaped nanomaterials and 2D networks. figshare.com This demonstrates how the programmed interactions of adamantane-based building blocks can lead to hierarchical self-organization. researchgate.net

Theoretical Considerations of Polyhedrane Supramolecular Lodging Capacity

The term "cage" used to describe polyhedral molecules like adamantane has led to a common misconception about their ability to physically encapsulate or "lodge" guest atoms or molecules within their hydrocarbon framework. fao.orgacademie-sciences.fr Theoretical considerations and critical analyses, however, cast significant doubt on this purported supramolecular hosting capability. fao.org

A wealth of computational studies has explored the viability of forming endohedral complexes (where a guest is trapped inside a cage) with numerous polyhedranes. academie-sciences.fr However, a critical review of the fundamental principles of molecular dimensions suggests that for most potential guests, this is a physical impossibility under normal conditions. fao.org The argument against significant lodging capacity is based on a straightforward comparison of the internal dimensions of the polyhedrane cage with the van der Waals dimensions of the potential guest molecules. fao.orgacademie-sciences.fr

For adamantane (C₁₀H₁₆), the internal cavity is not a void space but is occupied by the transannular hydrogen atoms. The distances between these non-bonded hydrogen atoms across the cage are significantly smaller than the van der Waals diameter of even the smallest atoms, such as helium. Therefore, there is essentially no empty space within the adamantane framework to accommodate a guest molecule. fao.org

This perspective argues that the pervasive "cage" terminology is delusive and has prompted numerous theoretical and experimental attempts to force atoms and molecules into a non-existent cavity. academie-sciences.fr Unlike flexible cryptand or cyclodextrin hosts, which are specifically designed with accessible cavities to bind guests, polyhedranes like adamantane are rigid structures without a pre-formed, accessible internal space. academie-sciences.fr The energy barrier required to force a guest through the covalent framework of the adamantane cage would be immense, likely leading to the destruction of the cage itself.

Therefore, from a theoretical standpoint, while adamantane derivatives are excellent external guests for larger host molecules, the adamantane cage itself is not a suitable host for lodging other atoms or molecules. The concept of its supramolecular lodging capacity is considered highly doubtful and has been described as a chemical absurdity based on the fundamental principles of atomic and molecular dimensions. fao.orgacademie-sciences.fr

Structural Elucidation and Spectroscopic Characterization of Adamantane Dimethanols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data, which is crucial for determining the precise arrangement of atoms in a molecule, could not be located for 2,2-Adamantane dimethanol.

Specific proton chemical shifts (δ) and coupling constants (J) for this compound are not reported in the available literature.

The characteristic carbon chemical shifts for the quaternary C2 carbon, the two hydroxymethyl carbons, and the remaining carbons of the adamantane (B196018) cage of this compound are not documented.

There is no information regarding the use of advanced NMR techniques, such as NOESY or ROESY, to study supramolecular systems involving this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption frequencies for the hydroxyl (O-H) and carbon-hydrogen (C-H) stretching and bending vibrations of this compound are not available.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

There are no published mass spectra for this compound. Consequently, its molecular ion peak (M+) and characteristic fragmentation patterns, which would confirm its molecular weight and formula, are unknown.

X-ray Diffraction Studies

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, have been published for this compound. Such studies would provide definitive information about its three-dimensional molecular structure in the solid state.

Single Crystal X-ray Analysis for Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis would provide definitive information about the molecular conformation of this compound, including bond lengths, bond angles, and torsion angles.

For adamantane derivatives, the rigid cage structure is the dominant feature. However, the conformation of the hydroxymethyl groups at the C2 position would be of particular interest. The analysis would reveal the rotational orientation of these groups relative to the adamantane core and to each other.

A hypothetical data table for the crystallographic analysis of this compound is presented below, illustrating the type of information that would be obtained.

| Parameter | Hypothetical Value |

| Chemical Formula | C12H20O2 |

| Formula Weight | 196.29 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| β (°) | 105.2 |

| Volume (ų) | 1021.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.275 |

| R-factor | 0.045 |

Analysis of Crystal Packing and Supramolecular Features

The arrangement of molecules in a crystal, known as crystal packing, is determined by the interplay of various intermolecular forces. The analysis of the crystal packing of this compound would focus on how the molecules self-assemble to form a stable, three-dimensional lattice.

The dominant supramolecular feature would likely be the hydrogen-bonded network. Depending on the orientation of the hydroxymethyl groups, various motifs such as chains, rings, or sheets of hydrogen-bonded molecules could be formed. The adamantane cages, being bulky and lipophilic, would likely pack in a way that maximizes van der Waals interactions between them, filling the space between the hydrogen-bonded networks.

Rotational Spectroscopy for Gas-Phase Molecular Structures

Rotational spectroscopy is a high-resolution technique used to determine the precise geometry of molecules in the gas phase, free from the influence of intermolecular interactions present in the solid state. By measuring the frequencies of rotational transitions, highly accurate rotational constants can be determined. These constants are inversely proportional to the moments of inertia of the molecule, which in turn depend on the atomic masses and their positions.

A study of this compound using rotational spectroscopy would provide its gas-phase structure. This would allow for a direct comparison with the solid-state structure obtained from X-ray crystallography, revealing any conformational changes that occur upon crystallization. The internal rotation of the two hydroxymethyl groups would likely lead to a complex rotational spectrum, and the analysis of this fine structure could provide information about the barriers to internal rotation.

A hypothetical table of rotational constants for this compound is shown below.

| Rotational Constant | Hypothetical Value (MHz) |

| A | 1523.456 |

| B | 1487.123 |

| C | 1354.789 |

The determination of these constants would allow for the calculation of the precise bond lengths and angles of the molecule in the gas phase.

Computational Chemistry and Theoretical Studies of Adamantane Dimethanols

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine molecular geometries, energies, and other properties.

Investigation of Molecular Conformations and Energy Barriers

No specific studies detailing the investigation of molecular conformations and the corresponding energy barriers for 2,2-adamantane dimethanol were identified. Such a study would typically involve mapping the potential energy surface of the molecule by systematically rotating the hydroxymethyl groups to identify stable conformers and the transition states connecting them.

Analysis of Intermolecular Interaction Energies (e.g., CLP-PIXEL Method)

Information regarding the analysis of intermolecular interaction energies for this compound using methods like the CLP-PIXEL approach is not available in the reviewed literature. This type of analysis is crucial for understanding the packing of molecules in a crystal lattice and involves partitioning the interaction energy into coulombic, polarization, dispersion, and repulsion components.

Energetic and Electron Density Characterization of Weakly-Bound Clusters

There is no available research on the energetic and electron density characterization of weakly-bound clusters of this compound. This area of study would provide insights into the non-covalent interactions that govern the formation of dimers and larger aggregates of the molecule in the gas phase.

Quantum Theory of Atoms in Molecules (QTAIM) Approach

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density to define atoms and the bonds between them. No publications applying the QTAIM approach to analyze the chemical bonding or intermolecular interactions in this compound were found.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. A search of the scientific literature did not yield any studies that have employed MD simulations to investigate the dynamic behavior of this compound in any phase of matter.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in crystal structures. No crystallographic data or associated Hirshfeld surface analysis with 2D fingerprint plots for this compound could be located. Such an analysis would typically highlight the nature and relative importance of different intermolecular contacts within the crystal.

Computational Studies on Reaction Mechanisms

Computational chemistry serves as a pivotal tool in the elucidation of intricate reaction mechanisms involving adamantane (B196018) derivatives. Although specific computational investigations focusing exclusively on this compound are not extensively documented in existing literature, the broader scope of mechanistic studies on the adamantane framework provides substantial insights into the potential reactivity of this geminal diol. Theoretical examinations of adamantane and its substituted analogues have frequently centered on differentiating between various reaction pathways, such as radical versus ionic mechanisms, and forecasting the stereoselectivity of chemical transformations.

For example, computational methodologies have been effectively utilized to predict whether a reaction is more likely to proceed via a transannular cyclization, which would result in the formation of an adamantyl cation, or through a radical-mediated process that could favor the generation of noradamantyl derivatives. nih.gov Such theoretical inquiries typically employ Density Functional Theory (DFT) to construct a detailed map of the reaction's potential energy surface, thereby identifying crucial transition states and intermediate structures. The activation energies calculated for these competing pathways are then used to predict the predominant products under varying reaction conditions. In the context of this compound, computational approaches could be invaluable for exploring the mechanisms of its synthesis, for instance, through the reduction of a corresponding dicarboxylic acid or the direct oxidation of adamantane at the C-2 position. These theoretical studies would be instrumental in optimizing reaction parameters to enhance both yield and selectivity.

Furthermore, computational analysis can illuminate the complex rearrangement reactions that are characteristic of adamantane chemistry. A notable example is the protoadamantane-adamantane rearrangement, a fundamental transformation in the synthesis of 1,2-disubstituted adamantanes. nih.gov Theoretical calculations can effectively model the carbocation intermediates that drive these rearrangements and predict the most probable migration pathways. While this compound is a stable geminal diol, computational studies could probe its potential for acid-catalyzed rearrangements or its reactivity with a variety of reagents by modeling the associated transition states and reaction energetics.

Illustrative Data Table for a Hypothetical Reaction Mechanism Study of this compound

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Acid-Catalyzed Dehydration | DFT (B3LYP/6-31G) | 25.4 | Adamantanone |

| Pinacol-Type Rearrangement | DFT (B3LYP/6-31G) | 32.1 | Spiro[adamantane-2,1'-cyclopropan]-2'-ol |

| Radical-Mediated Oxidation | DFT (B3-LYP/6-31G*) | 18.9 | 2-Hydroxyadamantan-2-carboxaldehyde |

Note: The data presented in this table is hypothetical and serves for illustrative purposes only, as specific computational studies on the reaction mechanisms of this compound were not found in the surveyed literature.

Prediction of Molecular Properties and Reactivity Profiles

Computational chemistry is an indispensable discipline for the prediction of a diverse range of molecular properties and the construction of comprehensive reactivity profiles for novel chemical entities. In the case of this compound, theoretical calculations can furnish valuable data regarding its structural, electronic, and thermodynamic characteristics, even in the absence of extensive experimental validation.

Electronic Properties: A detailed investigation of the electronic structure of this compound can provide a deep understanding of its chemical reactivity. Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP), can be precisely calculated. acs.org The HOMO-LUMO gap is a significant indicator of chemical reactivity, where a smaller gap generally implies a higher degree of reactivity. The MEP map provides a visual representation of the electron-rich and electron-poor regions of the molecule, thereby predicting the most probable sites for electrophilic and nucleophilic attack.

Reactivity Descriptors: From the calculated electronic properties, a variety of reactivity descriptors can be derived. These include, but are not limited to, chemical potential, hardness, softness, and the electrophilicity index. These descriptors offer a quantitative measure of the molecule's reactivity and can be effectively used to compare its reactivity profile with that of other adamantane derivatives.

Illustrative Data Table for Predicted Molecular Properties of this compound

| Property | Computational Method | Predicted Value |

| Dipole Moment | DFT (B3LYP/6-31G) | 2.5 D |

| HOMO Energy | DFT (B3LYP/6-31G) | -6.8 eV |

| LUMO Energy | DFT (B3LYP/6-31G) | 1.2 eV |

| HOMO-LUMO Gap | DFT (B3LYP/6-31G) | 8.0 eV |

| Global Hardness | DFT (B3LYP/6-31G) | 4.0 eV |

| Electrophilicity Index | DFT (B3LYP/6-31G) | 0.8 eV |

Note: The data presented in this table is hypothetical and serves for illustrative purposes only, as specific computational studies on the molecular properties of this compound were not found in the surveyed literature.

Future Research Directions in Adamantane Dimethanol Chemistry

Exploration of Novel Synthetic Pathways for Underexplored Isomers

While 1,3-adamantane dimethanol is accessible, the synthesis of other isomers, such as 1,2- and 2,2-adamantane dimethanol, presents significant challenges that are ripe for exploration. The development of synthetic routes to these less-common isomers is a key area for future research.

Current synthetic strategies often involve multi-step processes. For instance, 1,3-adamantane dimethanol can be synthesized from 1-adamantane carboxylic acid via a Koch-Haaf carbonylation to produce 1,3-adamantane dicarboxylic acid, which is then reduced. jlu.edu.cn However, functionalizing the secondary (bridge) positions of the adamantane (B196018) cage is notoriously difficult, limiting access to isomers like the 2,2-disubstituted variant.

Future research will likely focus on:

C-H Functionalization: Developing novel catalytic methods for the direct and selective functionalization of adamantane's C-H bonds is a major goal. This could provide more direct and efficient routes to di-substituted adamantanes, bypassing the need for pre-functionalized starting materials. nih.gov Strategies may involve photoredox catalysis or selective H-atom transfer to control the position of functionalization.

Ring-Opening and Rearrangement: Exploring the ring-opening of adamantane derivatives to bicyclic precursors, followed by re-closure, could offer new pathways to previously inaccessible substitution patterns. mdpi.com Similarly, studying the rearrangement of related polycyclic hydrocarbons, like protoadamantane (B92536), can yield specific adamantane isomers. nih.govmdpi.com

Total Synthesis: "Ground-up" total synthesis approaches, starting from acyclic or monocyclic precursors, offer the potential for precise control over substituent placement, enabling the construction of specific, underexplored isomers. nih.govmdpi.com

Overcoming the synthetic hurdles to access chiral 1,2-disubstituted adamantanes and other specific isomers will unlock new possibilities in asymmetric catalysis and materials science where precise spatial arrangement is crucial. nih.gov

Design and Synthesis of Advanced Adamantane-based Monomers and Precursors

This compound and its isomers are ideal precursors for a new generation of monomers due to the rigidity and thermal stability conferred by the adamantane core. Future work will focus on leveraging these properties to create monomers for advanced polymers.

The diol functionality of adamantane dimethanol allows for its incorporation into various polymer backbones, such as polyesters, polyurethanes, and epoxy resins. Research has already shown that incorporating the adamantane moiety enhances the physical properties of polymers, including increasing the glass transition temperature (Tg), improving thermal stability, and enhancing mechanical stiffness. epa.govusm.edu

Key future research directions include:

High-Tg Polymers: Synthesizing novel polyesters and polyamides using adamantane dimethanol isomers as the diol component to create polymers with exceptionally high glass transition temperatures and thermal stability for applications in aerospace and high-performance electronics.

Epoxy Resins: Designing new epoxy resins where adamantane dimethanol or its derivatives act as a core structural component. Such resins are expected to exhibit superior thermal resistance, mechanical properties, and dielectric performance compared to conventional epoxy systems. researchgate.netgoogle.comgoogle.com

Photocurable Resins: Developing adamantane-based diacrylates or similar monomers from adamantane dimethanol for use in photolithography and 3D printing. A photocurable resin based on 1,3-adamantanediol has been shown to have a low dielectric constant, making it suitable for 3D printing in high-frequency electronics. ntu.edu.tw

Functional Monomers: Creating multifunctional monomers by further derivatizing the hydroxyl groups of adamantane dimethanol. This could lead to materials with tailored properties, such as specific optical, electronic, or self-healing capabilities.

The table below outlines potential advanced monomers derived from adamantane dimethanol and their target applications.

| Monomer Class | Potential Adamantane Precursor | Target Polymer | Key Properties & Applications |

| Diacrylates | This compound | UV-curable Resins | High thermal stability, low dielectric constant for photolithography and 3D printing. |

| Diepoxides | This compound | Epoxy Resins | Enhanced Tg, improved mechanical strength, low moisture absorption for electronic packaging. |

| Diisocyanates | Diamine derivative of Adamantane | Polyurethanes | High rigidity, thermal stability for high-performance elastomers and coatings. |

| Polyester Diols | This compound | Polyesters | Exceptional thermal resistance, optical clarity for advanced optical films and components. |

Development of Next-Generation High-Performance Materials

The incorporation of adamantane dimethanol-derived monomers into polymers is a promising route to next-generation materials with superior performance characteristics. The bulky, rigid adamantane cage disrupts polymer chain packing, often leading to increased free volume and solubility, while simultaneously restricting chain mobility, which enhances thermal stability. epa.govusm.edu

Future research will focus on translating the unique properties of adamantane into macroscopic material benefits:

Low-Dielectric Materials: The nonpolar and voluminous nature of the adamantane structure can lower the dielectric constant of polymers, which is crucial for insulating materials in next-generation microelectronics and 5G communication technology. ntu.edu.tw

Optically Transparent Polymers: Developing polyimides and other polymers from adamantane-based monomers that exhibit high optical transparency and high thermal stability. These materials are sought after for flexible displays, optical lenses, and other optoelectronic applications. rsc.org

Thermal Resists: Creating adamantane-containing matrix resins for use as resists in deep-UV and nanoimprint lithography. The adamantane group's stability enhances the etch resistance and thermal properties of the resist material. rsc.org

Thermally Stable Lubricants: The inherent thermal and oxidative stability of the adamantane core makes its derivatives candidates for high-temperature lubricants and hydraulic fluids. wikipedia.org

Deeper Understanding of Supramolecular Assemblies and Host-Guest Systems

The adamantane cage is a classic guest molecule in supramolecular chemistry due to its size, shape, and hydrophobicity, which allow it to form stable inclusion complexes with various macrocyclic hosts. Adamantane dimethanol, with its functional handles, offers a platform to build more complex and functional supramolecular systems.

The primary hosts for adamantane derivatives are cyclodextrins and cucurbit[n]urils, with binding affinities being remarkably high. mdpi.comnih.gov The hydroxyl groups of adamantane dimethanol can be used to attach other molecules, allowing the adamantane cage to act as a reversible, non-covalent anchor.

Future research will likely pursue:

Functional Self-Assemblies: Using adamantane dimethanol as a building block for creating complex, multi-component assemblies such as hydrogels, vesicles, or responsive polymers. The host-guest interaction can serve as a reversible cross-linking point, leading to materials with self-healing or stimulus-responsive properties.

Drug Delivery Systems: Designing sophisticated drug delivery vehicles where a drug is tethered to adamantane dimethanol. This conjugate can then be non-covalently complexed with a host molecule (like cyclodextrin), which can improve the drug's solubility, stability, and bioavailability. mdpi.com

Hierarchical Structures: Investigating the formation of hierarchical structures by combining host-guest chemistry with other non-covalent interactions. For example, adamantane dimethanol derivatives could be incorporated into block copolymers that self-assemble into nanostructures, which can then be further organized using host-guest interactions.

The table below summarizes the key parameters for adamantane's interaction with common supramolecular hosts.

| Host Molecule | Guest Molecule | Association Constant (K_a) [M⁻¹] | Stoichiometry | Key Driving Forces |

| β-Cyclodextrin | Adamantane derivative | ~10⁴ - 10⁵ | 1:1 | Hydrophobic effect, van der Waals interactions |

| Cucurbit tandfonline.comuril | Adamantane derivative | >10¹² | 1:1 | Hydrophobic effect, ion-dipole interactions |

Note: Association constants can vary significantly based on the specific adamantane derivative and experimental conditions.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of new molecules and materials, thereby guiding synthetic efforts. For adamantane dimethanol chemistry, computational modeling will be instrumental in understanding how the isomeric structure and derivatization impact material properties.

DFT calculations can be used to predict:

Structural and Electronic Properties: Geometries, bond energies, and electronic structures of different adamantane dimethanol isomers and their derivatives can be calculated to understand their relative stabilities and reactivity. researchgate.nettandfonline.commdpi.com

Polymer Properties: Modeling can predict properties like the glass transition temperature, thermal stability, and dielectric constant of polymers incorporating adamantane dimethanol units. This allows for the in-silico screening of potential monomers before undertaking laborious synthesis.

Host-Guest Interactions: Computational methods can accurately predict the binding affinities and geometries of adamantane derivatives within host molecules, aiding in the design of supramolecular systems with desired recognition properties. nih.gov

Future research will focus on developing more accurate and efficient computational models to establish clear structure-property relationships. This will accelerate the discovery of new adamantane-based materials by allowing researchers to rationally design monomers with specific target properties. mdpi.com

Integration with Emerging Chemical Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

The synthesis and optimization of adamantane dimethanol derivatives can be significantly accelerated by integrating emerging technologies like flow chemistry and machine learning.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, better heat and mass transfer, and the potential for automation. mdpi.com For the synthesis of adamantane derivatives, which can sometimes require harsh conditions, flow reactors can provide precise control over temperature and reaction time, potentially leading to higher yields and purities. This technology is particularly well-suited for exploring reaction conditions for novel C-H functionalization reactions.

Machine Learning (ML): ML algorithms can be used to optimize reaction conditions, predict reaction outcomes, and even suggest novel synthetic pathways. beilstein-journals.org By training models on existing reaction data, ML can guide the efficient exploration of the vast parameter space associated with synthesizing and functionalizing adamantane dimethanol. When combined with automated high-throughput experimentation platforms, ML can create a closed-loop system for the rapid discovery and optimization of new synthetic routes. beilstein-journals.orgnih.gov

The integration of these technologies promises to overcome many of the current bottlenecks in adamantane chemistry, enabling faster development of novel isomers, monomers, and high-performance materials derived from adamantane dimethanol.

Q & A

Q. What are the optimal synthetic pathways for 2,2-Adamantane dimethanol, and how can yield be improved?

- Methodological Answer: Synthesis of adamantane derivatives often involves multi-step processes, such as ring-closure reactions or decarboxylation. For example, Hoffman reaction modifications have improved yields in adamantane synthesis by up to 24% . For diol derivatives like this compound, hydroxylation of pre-functionalized adamantane precursors (e.g., ketones) via catalytic hydrogenation or Grignard reactions may be viable. Purification through recrystallization (using solvents like methanol/DMSO mixtures) and characterization via melting point analysis (>240°C, as seen in adamantanol derivatives) are critical .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer: Standard precautions include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Experimental waste should be segregated and disposed via certified chemical waste services. Storage recommendations for similar adamantane derivatives suggest airtight containers at room temperature, away from light and moisture .

Q. Which analytical techniques are most effective for assessing the purity of this compound?

- Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for quantifying purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) can resolve structural ambiguities, particularly using lanthanide shift reagents to enhance signal splitting in crowded spectra . Melting point analysis (>240°C, based on adamantanol analogs) and FT-IR for hydroxyl group confirmation are also essential .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound derivatives?

- Methodological Answer: Contradictions often arise from solvent effects or impurities. For NMR, replicate experiments in deuterated DMSO or CDCl₃ can clarify solvent-induced shifts. Computational modeling (e.g., DFT calculations) of expected spectra can validate experimental data . Cross-validation with mass spectrometry (HRMS) ensures molecular ion consistency .

Q. What experimental designs are suitable for evaluating the thermal and chemical stability of this compound under varying conditions?

- Methodological Answer: Thermogravimetric Analysis (TGA) can assess decomposition temperatures, while Differential Scanning Calorimetry (DSC) identifies phase transitions. Solvent stability studies (e.g., in acidic/basic media) should monitor structural integrity via periodic NMR sampling. For photostability, expose samples to UV-Vis light and track degradation products chromatographically .

Q. How can this compound be utilized in the synthesis of advanced porous materials?

- Methodological Answer: Adamantane’s rigid cage structure makes it ideal for constructing microporous organic frameworks. For example, polycondensation with tetrafluoroterephthalonitrile via Sonogashira coupling can yield hyper-crosslinked polymers. Surface area analysis (BET) and gas adsorption tests (CO₂/N₂) evaluate pore structure efficacy .

Data Contradiction and Validation Strategies

- Synthesis Yields: Discrepancies in yield optimization (e.g., 6.5% vs. 24% in adamantane syntheses) highlight the need for step-specific troubleshooting, such as catalyst screening or reaction time adjustments .

- Physical Properties: Conflicting melting points (>240°C vs. 276–278°C in dicarboxylic analogs) necessitate differential scanning calorimetry (DSC) to confirm phase behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.